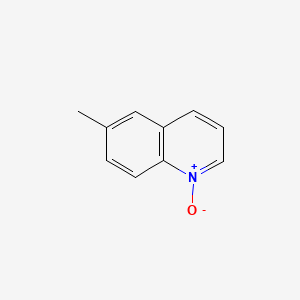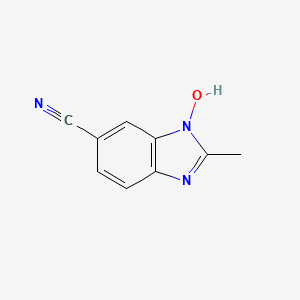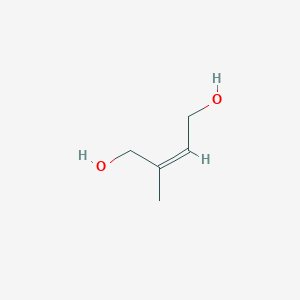
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-
説明
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
Methanone is a positive allosteric modulator of the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is widely distributed in the brain. It plays an important role in synaptic plasticity, learning, and memory. Methanone enhances the activity of the mGluR5 receptor by binding to a specific site on the receptor, which leads to an increase in the production of intracellular signaling molecules such as cAMP and IP3. This, in turn, leads to an enhancement of synaptic transmission and an improvement in cognitive function.
Biochemical and physiological effects:
Methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its positive effects on cognitive function. Methanone has also been shown to reduce anxiety-like behavior in animal models, which is thought to be due to its effects on the mGluR5 receptor. In addition, Methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of Methanone is its selectivity for the mGluR5 receptor. This makes it a useful tool for studying the role of the mGluR5 receptor in various physiological and pathological conditions. However, one of the limitations of Methanone is its poor solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several potential future directions for the development of Methanone. One area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Another area of research is the investigation of the potential use of Methanone in the treatment of addiction and other psychiatric disorders. Finally, the development of more water-soluble formulations of Methanone could improve its utility as a research tool.
科学的研究の応用
Methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction in various animal models. Methanone has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
2,3-dihydro-1H-indol-7-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWCEDMTPIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



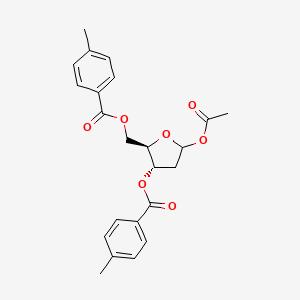
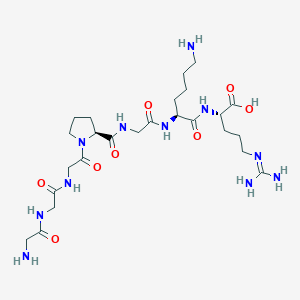


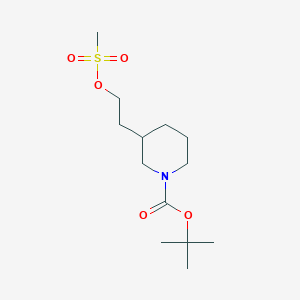
acetic acid](/img/structure/B3265440.png)
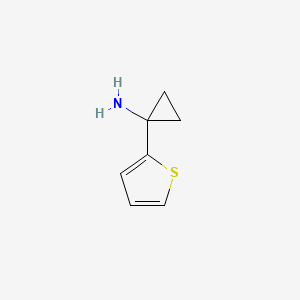

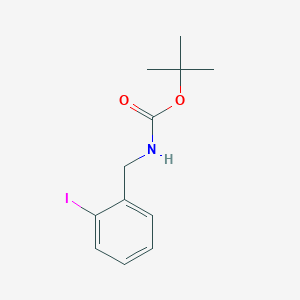

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)
